
4-Benzyloxyphenoxyacetic acid
Overview
Description
4-Benzyloxyphenoxyacetic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals, and its specific biological targets are still under investigation .
Biochemical Pathways
These include the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and more .
Biochemical Analysis
Biochemical Properties
4-Benzyloxyphenoxyacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial aldehyde dehydrogenases, which convert benzaldehydes to their acid forms . This interaction is crucial for the regulation of metabolic pathways involving aldehydes and acids.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the metabolic parameters of cells, particularly in the context of obesity and metabolic syndrome . For example, in animal models, it has been observed to reduce cholesterol and triglyceride levels, indicating its potential role in lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with mitochondrial aldehyde dehydrogenases is a key example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic parameters, such as reducing cholesterol and triglyceride levels . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as mitochondrial aldehyde dehydrogenases, which play a role in the conversion of benzaldehydes to acids . This interaction affects metabolic flux and metabolite levels, contributing to the regulation of various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are crucial for its accumulation in target tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites for its biochemical actions .
Biological Activity
4-Benzyloxyphenoxyacetic acid (4-BPA) is an organic compound recognized for its significant biological activities, particularly as a plant growth regulator and its potential therapeutic applications. This article explores the various aspects of its biological activity, including its mechanisms of action, applications in agriculture and medicine, and relevant research findings.
Chemical Structure and Properties
4-BPA has the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol. Its structure features a phenoxyacetic acid backbone with a benzyloxy group at the para position of the phenyl ring. This unique substitution enhances its biological efficacy compared to simpler analogs.
4-BPA primarily functions as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ influences various cellular processes, including:
- Fat Metabolism : Modulating lipid storage and glucose homeostasis.
- Inflammation : Regulating inflammatory responses in tissues.
However, detailed studies on the specific signaling pathways activated by 4-BPA are still ongoing and require further investigation to fully elucidate its mechanisms.
Plant Growth Regulation
4-BPA mimics natural plant hormones, promoting growth and development across various plant species. Its application can enhance root development, leaf expansion, and overall plant vigor. The compound's mode of action includes:
- Cell Division Stimulation : Encouraging mitotic processes in plant tissues.
- Hormonal Interaction : Modulating auxin pathways to influence growth patterns.
Therapeutic Potential
Research indicates that 4-BPA may have applications in pharmacology due to its structural similarity to other phenoxyacetic acids known for their therapeutic properties. Some potential therapeutic uses include:
- Anti-tumor Activity : Preliminary studies suggest that 4-BPA may inhibit certain tumor cell lines by affecting metabolic pathways involved in cell proliferation.
- Enzyme Modulation : It may serve as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Case Studies and Experimental Data
-
Growth Regulation in Plants :
- A study demonstrated that applying 4-BPA at varying concentrations led to significant increases in biomass and root length in Arabidopsis thaliana compared to untreated controls.
-
Anti-tumor Activity :
- In vitro assays showed that 4-BPA exhibits inhibitory effects on human fibrosarcoma cells (HT1080), suggesting potential as an anti-cancer agent. The compound's mechanism involves modulation of matrix metalloproteinases (MMPs), which are critical in tumor invasiveness.
-
Metabolic Stability :
- Research on metabolic pathways indicated that 4-BPA undergoes hydroxylation, which affects its bioavailability and therapeutic efficacy. Enhancements in metabolic stability could improve its pharmacokinetic properties.
Comparative Analysis with Similar Compounds
The following table summarizes key compounds related to 4-BPA, highlighting their structural features and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenoxyacetic Acid | Simple aromatic acid | Basic structure without substituents |
2-(4-Chlorophenoxy)acetic Acid | Chlorinated derivative | Exhibits herbicidal properties |
4-(Hydroxy)phenoxyacetic Acid | Hydroxylated derivative | Increased solubility and reactivity |
This compound | Benzyloxy-substituted acid | Enhanced efficacy as a plant growth regulator |
Scientific Research Applications
PPARα Agonism
Recent studies have highlighted the role of 4-benzyloxyphenoxyacetic acid as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. A notable study demonstrated that derivatives of this compound exhibited selectivity for PPARα over other isoforms, with some analogs showing cellular potencies below 50 nM .
Table 1: PPARα Agonist Potencies of this compound Derivatives
Compound | EC50 (nM) | Selectivity Ratio (PPARα/PPARγ) |
---|---|---|
A91 | <50 | >2700 |
4b | <5 | - |
4d | <5 | - |
These findings suggest that compounds derived from this compound may serve as therapeutic agents for conditions such as diabetic retinopathy and age-related macular degeneration, where modulation of lipid metabolism is beneficial .
Antioxidant Properties
Another area of research focuses on the antioxidant potential of this compound derivatives. A study synthesized various derivatives and evaluated their efficacy as antioxidants. The results indicated that certain modifications significantly enhanced their radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity of Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Derivative 6a | 15 | Radical scavenging |
Derivative 6b | 10 | Metal chelation |
Derivative 6c | 12 | Hydrogen atom transfer |
Case Study 1: Diabetic Retinopathy Model
In an in vivo study using a streptozotocin-induced diabetic rat model, the administration of compound A91 (a derivative of this compound) resulted in a significant reduction in retinal vascular leakage compared to control groups. This effect was attributed to the activation of PPARα pathways, which are known to regulate inflammation and vascular integrity .
Case Study 2: Antioxidant Efficacy
A separate investigation into the antioxidant properties of synthesized derivatives demonstrated that those with halogen substitutions exhibited superior efficacy in scavenging free radicals. This study suggests that these compounds could be developed further for applications in neuroprotection and other oxidative stress-related conditions .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSXBVTUNOSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191885 | |
Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38559-92-1 | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38559-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(Phenylmethoxy)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(phenylmethoxy)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.